2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-3-1-2-4-16(14)25-12-17(24)23-11-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-10H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMQRRHVZDXERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of 2-Fluorophenol : This can be achieved through the fluorination of phenol using reagents such as Selectfluor.
- Synthesis of Pyridin-4-ylpyrazine : This intermediate is synthesized from pyridine derivatives through various chemical reactions.
- Coupling Reaction : The final step involves coupling the intermediates using acyl chlorides or amides under controlled conditions to form the target compound.
Industrial Production
In industrial settings, optimization of these synthetic routes is crucial for ensuring high yield and purity. Techniques such as high-throughput screening and the use of catalysts are often employed.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related compounds demonstrated considerable anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, suggesting a mechanism involving benzodiazepine receptors among others .
Anticancer Properties
Preliminary studies have suggested that derivatives of this compound may possess anticancer activities. For instance, pyrazine carboxamide compounds have shown efficacy against lung cancer by inhibiting the proliferation of abnormal cells .
Inhibition of Type III Secretion System (T3SS)
Recent research has focused on the inhibition of bacterial virulence factors, particularly the Type III secretion system (T3SS). Compounds similar to this compound have been screened for their ability to inhibit T3SS activity in pathogenic bacteria, providing a potential avenue for antibiotic development .
Study 1: Anticonvulsant Activity
A series of new 2-substituted compounds were synthesized and evaluated for their anticonvulsant activities. The findings indicated that certain derivatives exhibited significant protective effects in seizure models, with mechanisms potentially involving modulation of GABAergic neurotransmission .
Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on similar pyrazine derivatives showed promising results in inhibiting cell proliferation in lung cancer models. The compounds were tested for their IC50 values, demonstrating effective inhibition at low concentrations .
Study 3: T3SS Inhibition
In a study assessing the impact on T3SS-mediated virulence, derivatives were tested at varying concentrations. Results indicated a concentration-dependent inhibition of secretion pathways critical for bacterial pathogenicity, suggesting potential therapeutic applications against bacterial infections .
Data Tables
| Compound Name | Biological Activity | IC50 (μM) | Model |
|---|---|---|---|
| This compound | Anticonvulsant | TBD | PTZ/MES |
| Pyrazine Carboxamide | Anticancer | TBD | Lung Cancer |
| T3SS Inhibitor Derivative | Bacterial Virulence Inhibition | TBD | Pathogenic Bacteria |
Comparison with Similar Compounds
Core Structure and Substituent Analysis
Key Structural Features of the Target Compound :
- 2-Fluorophenoxy group: Enhances lipophilicity and may influence metabolic stability compared to non-fluorinated analogs.
- Acetamide linker : Facilitates hydrogen bonding via the carbonyl and NH groups.
Comparison with Analogs :
Physicochemical Properties
- Lipophilicity (LogP): Compounds with pyridinyl or quinolinyl substituents (e.g., , LogP 5.4–5.8) exhibit higher lipophilicity than the target compound (estimated LogP ~3.5–4.0), suggesting better aqueous solubility for the latter .
- Molecular Weight : The target compound (~368 Da) falls within the "drug-like" range (200–500 Da), unlike ’s compound (445.53 Da), which may face challenges in bioavailability .
Crystallographic and Conformational Insights
- Hydrogen Bonding : Intramolecular H-bonds (e.g., S(6) motif in ) stabilize conformation, a feature the target compound may share .
Q & A
Q. Table 1: Comparison of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 75–85 | |
| Reduction | Fe, HCl, 70°C | 60–70 | |
| Condensation | HATU, DIPEA, NMP, 120°C | 31 |
Critical Considerations : Lower yields in condensation (e.g., 31% ) may arise from steric hindrance or competing side reactions. Optimizing solvent (e.g., DCM vs. NMP) and stoichiometry is recommended.
How is structural characterization performed for this compound, and what analytical techniques are critical?
Q. Methodological Answer :
Q. Table 2: Structural Characterization Parameters
| Technique | Key Parameters | Reference |
|---|---|---|
| XRD | Space group P2₁/c, R-factor = 0.049 | |
| ¹H NMR | DMSO-d6, 400 MHz, δ 2.5 (CH₃) | |
| ESI-MS | m/z 394.3 [M+H]⁺ (theoretical) |
Note : Discrepancies in NMR shifts may require DFT calculations for validation .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer :
Contradictions in kinase inhibition assays (e.g., p38 MAP kinase ) may arise from:
Q. Recommended Workflow :
Validate purity via HPLC (≥95% ).
Perform dose-response curves (IC₅₀) under standardized ATP levels.
Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
What computational strategies are effective for predicting the compound’s interaction with biological targets?
Q. Methodological Answer :
- Docking Studies : Use PyMOL/MOE to model interactions with kinase active sites (e.g., pyridine moiety hydrogen-bonding with hinge region ).
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. Table 3: Computational Parameters
| Method | Software | Key Output | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG) | |
| MD | GROMACS | RMSD < 2.0 Å | |
| QSAR | MOE | R² > 0.8 |
How can degradation pathways be analyzed under physiological conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to pH 1–13, UV light, and 40–80°C for 1–7 days .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or fluorophenoxy cleavage).
- Kinetic Analysis : Calculate t₁/₂ using Arrhenius plots for shelf-life prediction .
Critical Insight : Stability in PBS (pH 7.4) vs. acidic conditions (e.g., gastric fluid) informs formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
